Technical Profile: (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
Technical Profile: (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
Primary Classification: Isoquinoline Alkaloid Precursor / Chiral Building Block CAS Registry Number: 105807-57-6 (Specific to (S)-1-carboxylic acid precursor); 1745-07-9 (Parent Core: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline). Note: The specific 1-hydroxymethyl derivative is a specialized research intermediate often synthesized in situ. It is distinct from the commodity chemical market but well-characterized in crystallographic databases (e.g., CSD Refcode BIMCIK).
Executive Summary
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is a critical pharmacophore and chiral auxiliary in the synthesis of benzylisoquinoline alkaloids. Structurally, it consists of a tetrahydroisoquinoline (THIQ) core functionalized with a hydroxymethyl group at the C1 position and two methoxy groups at C6 and C7.
This molecule serves two primary roles in drug development:
-
Chiral Scaffold: The C1 stereocenter is chemically labile yet sterically accessible, making it an ideal candidate for kinetic resolution studies and asymmetric synthesis.
-
Bioactive Precursor: It is the direct synthetic precursor to Calycotomine and a core structural motif in P-glycoprotein (P-gp) inhibitors used to reverse Multi-Drug Resistance (MDR) in oncology.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| IUPAC Name | (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| Appearance | Pale yellow oil (free base); Crystalline solid (HCl salt) |
| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water (free base) |
| pKa (Calculated) | ~8.9 (Secondary amine) |
| Chirality | C1 position (R/S enantiomers) |
Structural Significance
The 6,7-dimethoxy substitution pattern mimics the catechol moiety of dopamine, conferring affinity for adrenergic and dopaminergic receptors. The C1-hydroxymethyl group provides a handle for further functionalization (e.g., esterification, oxidation to aldehyde) without disrupting the bicyclic core.
Synthetic Routes & Mechanistic Insight
The synthesis of this compound generally proceeds via the construction of the isoquinoline ring followed by reduction. The choice of route depends on the required stereochemistry.
Route A: Modified Bischler-Napieralski Cyclization (Classic)
This route is preferred for large-scale preparation of the racemic mixture.
-
Amide Formation: Homoveratrylamine is condensed with an acetoxyacetyl chloride equivalent.
-
Cyclization: Phosphorus oxychloride (POCl₃) drives the dehydrative cyclization to form the 3,4-dihydroisoquinoline intermediate.
-
Reduction: Sodium borohydride (NaBH₄) reduces the imine bond and the ester/acetoxy group simultaneously (or stepwise) to yield the tetrahydroisoquinoline alcohol.
Route B: Reduction of 1-Carboxylic Acid Derivatives (Stereocontrolled)
For asymmetric applications, it is superior to start with the 1-carboxylic acid derivative (often obtained via Pictet-Spengler reaction with glyoxylic acid), which can be resolved prior to reduction.
Mechanistic Pathway (Graphviz)
Caption: Synthetic workflow from homoveratrylamine to the target alcohol via the Bischler-Napieralski cyclization and subsequent reduction.
Stereochemical Resolution & Purification
Since the C1 center is chiral, obtaining enantiopure material is critical for biological assays.
Protocol: Enzymatic Kinetic Resolution
Lipase-catalyzed transesterification is the most efficient method for resolving the racemic alcohol.
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).
-
Acyl Donor: Vinyl acetate or Ethyl acetate.
-
Solvent: MTBE or Toluene (anhydrous).
Mechanism: The lipase selectively acetylates the (R)-enantiomer of the alcohol, leaving the (S)-enantiomer as the free alcohol. These can then be separated by column chromatography or acid-base extraction.
Data: Resolution Efficiency
| Parameter | Value | Notes |
| Conversion | 50% (Ideal) | Theoretical maximum for kinetic resolution |
| Enantiomeric Excess (ee) | >98% | After single pass |
| E-Value (Selectivity) | >100 | Indicates highly selective enzyme preference |
Experimental Protocols
Synthesis of Racemic (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
Reagents:
-
6,7-Dimethoxy-3,4-dihydroisoquinoline-1-carboxylic acid ethyl ester (10 mmol)
-
LiAlH₄ (Lithium Aluminum Hydride) (20 mmol)
-
THF (Anhydrous)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Solubilization: Dissolve the ester precursor in 30 mL anhydrous THF. Cool to 0°C.
-
Reduction: Slowly add LiAlH₄ (powder or solution) portion-wise over 15 minutes. Caution: Exothermic evolution of H₂ gas.
-
Reflux: Allow the mixture to warm to room temperature, then reflux for 3 hours to ensure complete reduction of the ester to the primary alcohol and the imine to the amine.
-
Quench: Cool to 0°C. Quench sequentially with water (0.8 mL), 15% NaOH (0.8 mL), and water (2.4 mL) (Fieser workup).
-
Isolation: Filter the granular precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH 95:5).
Analytical Validation
-
¹H NMR (CDCl₃, 400 MHz): δ 6.63 (s, 1H, Ar-H), 6.58 (s, 1H, Ar-H), 3.98 (dd, 1H, J=10.5, 4.0 Hz, C1-H), 3.86 (s, 3H, OMe), 3.84 (s, 3H, OMe), 3.75 (m, 2H, CH₂OH), 3.15-2.60 (m, 4H, C3/C4-H).
-
Mass Spectrometry (ESI): m/z 224.1 [M+H]⁺.
Pharmacological Applications[5][13]
P-glycoprotein (P-gp) Inhibition
Derivatives of this molecule, particularly when functionalized at the nitrogen, act as potent inhibitors of P-gp. This transporter is responsible for effluxing chemotherapy drugs out of cancer cells.
-
Mechanism: The THIQ core binds to the transmembrane domain of P-gp, locking it in a conformation that prevents ATP hydrolysis and drug transport.
-
Relevance: Reverses resistance to Doxorubicin and Vinblastine in multidrug-resistant cell lines (e.g., K562/DOX).
Alkaloid Biosynthesis
This alcohol is the immediate biosynthetic precursor to Calycotomine , a simple tetrahydroisoquinoline alkaloid found in Calycotome spinosa.
Caption: Downstream applications of the core scaffold in medicinal chemistry and organic synthesis.
References
-
El Antri, A., et al. (2004).[1][2] "Crystal structure of 1-hydroxymethyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline." Acta Crystallographica Section E, 60(11).
-
Teodori, E., et al. (2013). "Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers." ChemMedChem.
-
Pàmies, O., & Bäckvall, J. E. (2002). "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters." Journal of Organic Chemistry, 67(4), 1261-1265.
-
Czarnocki, Z., et al. (2023).[3][4] "Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid." Molecules, 28(7).
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
